![molecular formula C20H24N4O6 B2811465 N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-68-5](/img/structure/B2811465.png)
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O6 and its molecular weight is 416.434. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
This compound has been investigated for its antibacterial properties. Specifically, eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold. Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, the compound labeled as 7b exhibited strong antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP, with MIC values ranging from 0.125 to 2 μg/mL. Additionally, it showed inhibitory activity against Escherichia coli RNA polymerase .
Taste Enhancement
In a separate study, a taste-enhancing compound called N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE) was synthesized. DE demonstrated excellent taste-enhancing properties while maintaining safety. It could potentially be used to reduce sodium intake in food products without compromising palatability .
Potential Drug Development
Given the urgent need for new antibacterial drugs, compounds like this one, which inhibit bacterial RNA polymerase, hold promise. The bacterial RNA polymerase is a validated drug target, and novel structures like the mentioned compound could serve as lead structures for developing potent bacterial RNAP inhibitors .
Cytotoxicity Studies
Compound 7b was also evaluated for cytotoxicity against LO2 cells. It exhibited cytotoxic effects, with an IC50 value of 18.5 ± 1.89 μM. Understanding its cytotoxic profile is crucial for assessing its potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies revealed that compound 7b interacts with the switch region of bacterial RNA polymerase. This information provides insights into its mechanism of action and potential binding sites .
Structure-Activity Relationship (SAR)
Researchers may explore the structure-activity relationship of this compound by synthesizing additional derivatives and evaluating their biological activities. Investigating modifications to the dithiolopyrrolone scaffold could lead to improved antibacterial agents .
Mechanism of Action
Target of Action
The primary targets of this compound are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .
Mode of Action
The compound interacts with its targets by binding to and activating the calcium-sensing and T1R1/T1R3 receptors . This activation results in an enhanced perception of taste, specifically the umami, kokumi, and salt tastes .
Result of Action
The activation of the calcium-sensing and T1R1/T1R3 receptors by this compound leads to a significant enhancement of the kokumi, umami, and salt tastes . The degree of enhancement is 66.4%, 56.6%, and 26.2%, respectively . This makes the compound a promising taste-enhancer .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c1-22-18-13(19(26)23(2)20(22)27)11-15(24(18)8-9-28-3)17(25)21-14-7-6-12(29-4)10-16(14)30-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUVQFXTEHGXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
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